molecular formula C8H12O B7905703 2,6-Dimethyl-2-cyclohexen-1-one CAS No. 40790-56-5

2,6-Dimethyl-2-cyclohexen-1-one

Cat. No.: B7905703
CAS No.: 40790-56-5
M. Wt: 124.18 g/mol
InChI Key: OBDPTOBECPVDMB-UHFFFAOYSA-N
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Description

2,6-Dimethyl-2-cyclohexen-1-one is an organic compound with the molecular formula C8H12O. It is a colorless liquid that is used as an intermediate in the synthesis of various chemical products. This compound is known for its versatility in organic synthesis, particularly in the formation of complex molecular structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethyl-2-cyclohexen-1-one can be synthesized through several methods. One common approach involves the α-bromination of cyclohexanone followed by treatment with a base . Another method includes the hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol . These methods typically require specific reaction conditions, such as the use of strong bases and controlled temperatures, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves catalytic oxidation of cyclohexene using oxidizing agents like hydrogen peroxide and vanadium catalysts . This method is favored for its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include organocopper reagents for nucleophilic conjugate addition, enolates, and silyl enol ethers for Michael reactions . Conditions often involve the use of catalysts and controlled environments to facilitate the reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction and conditions. For example, Michael addition reactions typically yield extended molecular frameworks, while oxidation reactions can produce various oxidized derivatives .

Scientific Research Applications

2,6-Dimethyl-2-cyclohexen-1-one has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: Research in biology often utilizes this compound to study enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, contributing to the development of new drugs.

    Industry: The compound is employed in the production of fragrances and other chemical products.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-2-cyclohexen-1-one involves its role as an electrophile in various chemical reactions. It can undergo nucleophilic attack, leading to the formation of new bonds and molecular structures. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-2-cyclohexen-1-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds.

Properties

IUPAC Name

2,6-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-6-4-3-5-7(2)8(6)9/h4,7H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDPTOBECPVDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454883
Record name 2,6-dimethyl-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40790-56-5
Record name 2,6-dimethyl-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

19.6 g (0.35 mole) of freshly distilled acrolein is added dropwise at a maximum of 50° C., with ice-cooling, to a solution of 27.8 g (0.2 mole) of N-(3-pent-2-enyl)-pyrrolidine in 50 ml of benzene. After completion of the addition, the mixture is stirred overnight at room temperature; it is subsequently heated for 2 hours at 50°-55° C. and then concentrated by evaporation. The oil remaining is dissolved in 250 ml of 20% hydrochloric acid and the solution is stirred overnight. Extraction is then performed five times with ether; the combined extracts are dried over magnesium sulphate and the ether is distilled off. The crude 2,6-dimethyl-cyclohex-2-en-1-one remaining is purified by vacuum distillation. There is obtained 14.8 g (60% of theory) of 2,6-dimethyl-cyclohex-2-en-1-one, b.p. 62°-64° C./ 10 Torr.
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

26.1 g (0.168 mole) of N-(3-pent-2-enyl)-morpholine is slowly added dropwise to a solution, cooled to 0°, of 16.8 g (0.3 mole) of freshly distilled acrolein in 150 ml of dioxane, with the temperature rising to 5° C. After completion of the addition, stirring is maintained for half an hour with ice-cooling, and the mixture is then allowed to stand overnight. The solvent is afterwards evaporated off and the oil obtained as residue is dissolved in 120 ml of 20% aqueous hydrochloric acid. On stirring of the acidified solution at room temperature, there precipitates an oil which, after one to two days' stirring, is taken up in ether. The aqueous phase is extracted a further five times with ether. The combined ether phases are dried over magnesium sulphate and the ether is distilled off. There is obtained 18.5 g of crude 2,6-dimethyl-cyclohex-2-en-1-one in the form of oil, which yields, after distillation in a water-jet vacuum, 15.0 g of 2,6-dimethyl-cyclohex-2-en-1-one (72% of theory); b.p. 62°-63° C./ 10 Torr.
Quantity
26.1 g
Type
reactant
Reaction Step One
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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